molecular formula C12H19NO2 B1288999 Tert-butyl 3-ethynylpiperidine-1-carboxylate CAS No. 664362-16-7

Tert-butyl 3-ethynylpiperidine-1-carboxylate

Cat. No.: B1288999
CAS No.: 664362-16-7
M. Wt: 209.28 g/mol
InChI Key: IJHRDEPFBAXIMW-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethynylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H19NO2 It is a piperidine derivative featuring an ethynyl group at the 3-position and a tert-butyl ester at the 1-position

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-ethynylpiperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s ethynyl group allows it to form covalent bonds with specific amino acid residues in proteins, potentially modifying their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. For instance, it could modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the protein’s conformation and activity, ultimately affecting cellular processes. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its activity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites. This can result in alterations in cellular energy production, biosynthesis, and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation. Its distribution within the cell can influence its interactions with target biomolecules and its overall effectiveness .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, a six-membered nitrogen-containing heterocycle.

    Ethynylation: The introduction of the ethynyl group at the 3-position of the piperidine ring can be achieved through a Sonogashira coupling reaction. This involves the reaction of a 3-halopiperidine derivative with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The tert-butyl ester group is introduced via esterification of the carboxylic acid derivative of the ethynylpiperidine. This can be done using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethynylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-ethynylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It can be employed in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: Used in the production of fine chemicals and as a building block in material science.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminopiperidine-1-carboxylate
  • Tert-butyl 3-hydroxypiperidine-1-carboxylate
  • Tert-butyl 3-bromopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-ethynylpiperidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This differentiates it from other piperidine derivatives that may lack such functional groups.

Properties

IUPAC Name

tert-butyl 3-ethynylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHRDEPFBAXIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620879
Record name tert-Butyl 3-ethynylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664362-16-7
Record name tert-Butyl 3-ethynylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethynylpiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 1-BOC-3-formylpiperidine (1.46 g, 6.85 mmol) and (diazomethyl) phosphonic acid dimethyl ester (1.79 g, 11.94 mmol) in 50 mL methanol was stirred at ice-bath for 10 min, K2CO3 (1.96 g, 14.2 mmol) was added to the above mixture and stirred at ice-bath for 2 hrs, then stirred at rt overnight. The mixture was evaporated in vacuo, to the residue was added EtOAc and water, the organic layer was separated and water layer was extracted with EtOAc (100 mL×3). The combined organic layers were washed with water and brine successively, dried with Na2SO4, filtered, and the filtrate was evaporated in vacuo to give 1.44 g product as colorless oil (100.0%). 1H NMR (300 MHz, CDCl3) δ: 3.90 (1H, brs), 3.70-3.75 (1H, m), 2.95-3.02 (2H, m), 2.40-2.47 (1H, m), 2.05 (1H, d, J=2.1 Hz), 1.94-1.99 (1H, m), 1.69-1.73 (1H, m), 1.50-1.63 (2H, m), 1.46 (9H, s).
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1.46 g
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1.79 g
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50 mL
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Quantity
1.96 g
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reactant
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Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-(2,2-Dibromo-vinyl)-piperidine-1-carboxylic acid tert-butyl ester (0.15 g, 0.42 mmol) in THF (1 ml) wad added at −78° C., 0.5 ml of n-BuLi 2.5 M in hexane (1.23 mmol). After 1 h at −78° C., the reaction mixture was quenched with 1 ml of water and the aqueous phase was extracted with AcOEt. The combined organic phase was dried over K2CO3, filtered and evaporated to give 80 mg (93%) of 3-Ethynyl-piperidine-1-carboxylic acid tert-butyl ester as a white solid.
Quantity
0.15 g
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1 mL
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0.5 mL
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1.23 mmol
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Synthesis routes and methods IV

Procedure details

To solution of Example 1C (2 g, 9.38 mmol) in methanol (20 mL) was added potassium carbonate (3.89 g, 28.1 mmol) and the mixture was stirred for 30 minutes. Dimethyl 1-diazo-2-oxopropylphosphonate (3.60 g, 18.76 mmol) was added and the mixture was stirred for 12 hours. The mixture was filtered through diatomaceous earth and concentrated to afford crude material which was purified by column chromatography (silica gel, 15% ethyl acetate in hexane) to afford the title compound. 1H NMR (300 MHz, CDCl3): δ 1.41 (s, 9H), 1.55-1.59 (m, 1H), 1.67-1.69 (m, 2H), 1.96-1.99 (m, 1H), 2.06-2.07 (m, 1H), 2.43-2.44 (m, 1H), 2.93-3.02 (m, 2H), 3.69-3.75 (m, 1H), 3.9-4.0 (m, 1H).
Quantity
2 g
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reactant
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3.89 g
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20 mL
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3.6 g
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